
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Vue d'ensemble
Description
The compound “2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a boronic acid derivative, is often used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The compound is stable under normal conditions . It can undergo various chemical reactions, including nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 . It is insoluble in water .Applications De Recherche Scientifique
Crystal Structure and Conformational Analysis
- Synthesis and Crystallography : Compounds similar to 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been synthesized and their structures confirmed using various spectroscopic techniques like FTIR, NMR, and mass spectrometry. These compounds, which include boric acid ester intermediates with benzene rings, were also analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Application in Detection and Imaging
- Detection of Benzoyl Peroxide : A near-infrared fluorescence off-on probe developed using a related compound was applied for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. This highlights its potential in sensitive detection and biosystem studies (Tian et al., 2017).
Synthesis of Boronic Ester Compounds
- Synthesis of Boronic Ester Arenes : Research has been conducted on the synthesis of compounds similar to this compound through methods like Pd-catalyzed borylation of arylbromides. This showcases its relevance in chemical synthesis and compound development (Takagi & Yamakawa, 2013).
Prochelators and Cellular Protection
- Development of Fluorescent Prochelators : Boronic ester-based fluorescent prochelators using similar compounds have been developed, showing fluorescence response to various metal ions, particularly after reaction with H2O2. This has implications in cellular protection against oxidative stress (Hyman & Franz, 2012).
PET Imaging
- PET Imaging Applications : A bexarotene analogue, synthesized from compounds including 2,6-dimethyl-2,5-hexanediol, demonstrates the potential use of such chemicals in PET imaging of retinoid X receptor, highlighting its application in medical imaging and diagnostics (Wang et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound, being a boronic ester, is likely to interact with its targets through the boron atom. In Suzuki-Miyaura cross-coupling reactions, the boronic ester typically undergoes transmetallation with a palladium catalyst to form an organopalladium species, which then undergoes a coupling reaction with an organic halide .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions . The downstream effects would depend on the specific biaryl compounds synthesized and their roles in biological systems.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use, particularly the biaryl compounds synthesized through its involvement in Suzuki-Miyaura cross-coupling reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of a suitable catalyst (e.g., palladium) would influence the compound’s action, efficacy, and stability, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-9-7-11(8-10(2)12(9)13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAFRDEINBTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




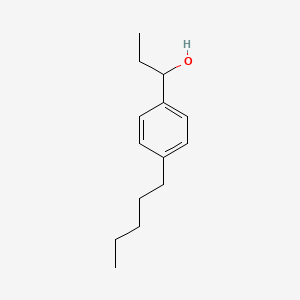


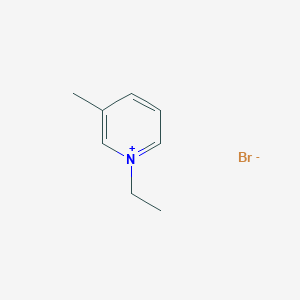
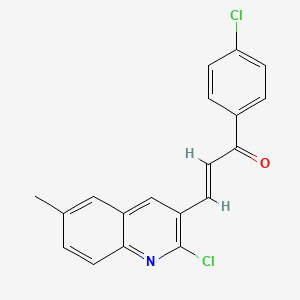

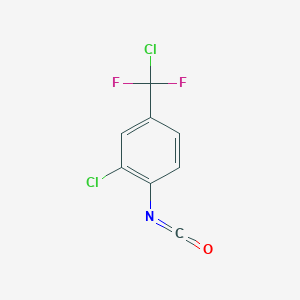

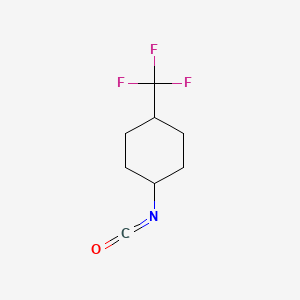

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)

